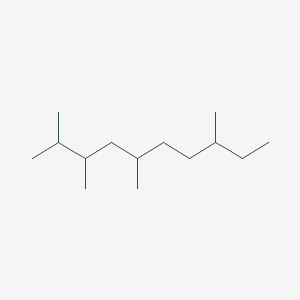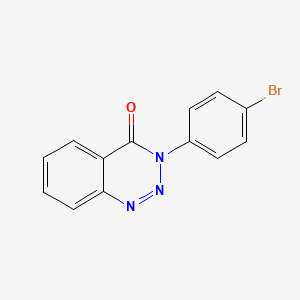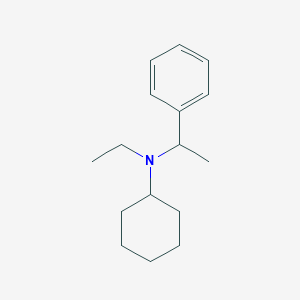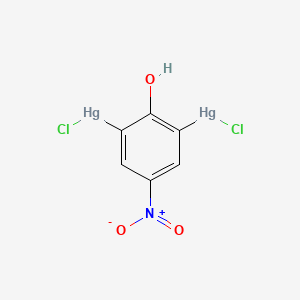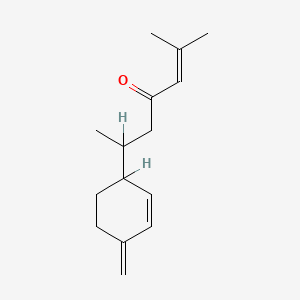
Curlone
Vue d'ensemble
Description
Curlone, also known as β-turmerone, is a sesquiterpene compound found in the essential oil of turmeric (Curcuma longa). It is one of the major constituents of turmeric oil, contributing to its characteristic aroma and therapeutic properties. This compound has garnered significant attention due to its potential medicinal and pharmacological applications, particularly its anti-trypanosomal activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Curlone can be synthesized through the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The process involves a series of enzymatic reactions, including the formation of the bisabolyl cation, followed by a hydride shift and cyclization to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of turmeric oil from the rhizomes of Curcuma longa. The oil is obtained through steam distillation or supercritical fluid extraction using carbon dioxide. The extracted oil is then subjected to chromatographic techniques to isolate this compound and other sesquiterpenes .
Analyse Des Réactions Chimiques
Types of Reactions: Curlone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form turmerone and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can participate in electrophilic substitution reactions, particularly at the double bond positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens and acids.
Major Products:
Oxidation: Turmerone and other oxygenated sesquiterpenes.
Reduction: Dihydro derivatives of this compound.
Substitution: Halogenated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Mécanisme D'action
Curlone exerts its effects through multiple mechanisms:
Anti-Trypanosomal Activity: this compound inhibits the growth of Trypanosoma brucei by interfering with the parasite’s energy metabolism and causing oxidative stress.
Anti-Inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant Activity: this compound scavenges reactive oxygen species and protects cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Curlone is often compared with other sesquiterpenes found in turmeric oil, such as:
Turmerone: Similar to this compound but has a different oxidation state and exhibits distinct biological activities.
Aromatic Turmerone: Another major constituent of turmeric oil with potent anti-inflammatory and antioxidant properties.
Zingiberene: Found in ginger and turmeric, known for its antimicrobial and anti-inflammatory effects.
Uniqueness of this compound: this compound stands out due to its strong anti-trypanosomal activity and its potential as a therapeutic agent for treating parasitic infections. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
2-methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJQKFPGBBEJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002746 | |
| Record name | 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82508-14-3, 87440-60-6 | |
| Record name | beta-Turmerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Curlone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


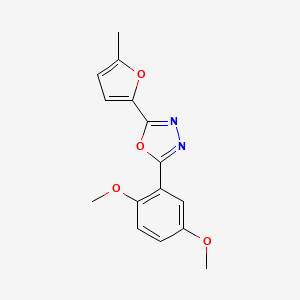
![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
![N-[4-[4-[[1-oxo-2-(1-pyrrolidinyl)ethyl]amino]phenoxy]phenyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1196603.png)
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)
![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)
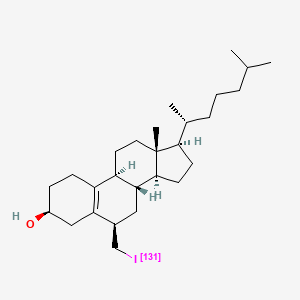
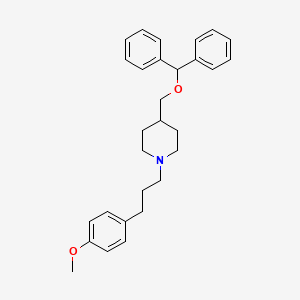
![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)
![N-(2-furanylmethyl)-3-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1196611.png)
